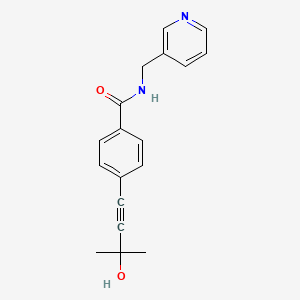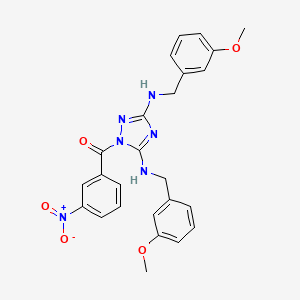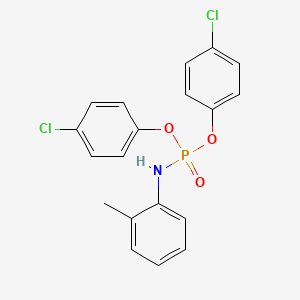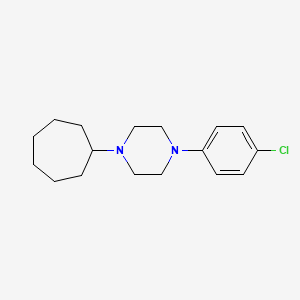
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide, also known as HMB, is a compound that has gained increasing attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and is naturally produced in the body during the metabolism of leucine.
科学的研究の応用
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including sports nutrition, muscle wasting diseases, and cancer. In sports nutrition, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to improve muscle strength, muscle mass, and exercise performance. In muscle wasting diseases such as cancer cachexia, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to improve muscle mass and function. In cancer, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential anti-cancer effects.
作用機序
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed that 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide works by activating the mTOR pathway, which is involved in protein synthesis and muscle growth. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory effects, which may contribute to its muscle-building effects.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In muscle cells, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide increases protein synthesis and decreases protein breakdown, leading to increased muscle mass. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide also has anti-inflammatory effects, which may contribute to its muscle-building effects. In cancer cells, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit cell growth and induce cell death.
実験室実験の利点と制限
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide is also readily available for purchase from chemical suppliers. However, one limitation of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide research is that it can be expensive to use in large quantities, which may limit its use in certain experiments.
将来の方向性
For 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide research include exploring its potential anti-cancer effects, studying its effects on muscle function in older adults, and fully understanding its mechanism of action.
合成法
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide can be synthesized through a multistep process starting from leucine. The first step involves the conversion of leucine to α-ketoisocaproic acid (KIC) through transamination. KIC is then converted to α-hydroxyisocaproic acid (HICA) through reduction. HICA is then reacted with acetylene to form 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(3-pyridinylmethyl)benzamide.
特性
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,22)10-9-14-5-7-16(8-6-14)17(21)20-13-15-4-3-11-19-12-15/h3-8,11-12,22H,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXAHBTHGQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)


![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)